molecular formula C10H11ClN4O2S B8375148 (5-Chloro-7-morpholinothiazolo[4,5-d]pyrimidin-2-yl)methanol

(5-Chloro-7-morpholinothiazolo[4,5-d]pyrimidin-2-yl)methanol

Cat. No. B8375148
M. Wt: 286.74 g/mol
InChI Key: LJVRYAURQFRLGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07893059B2

Procedure details

A solution of 5-chloro-7-morpholinothiazolo[4,5-d]pyrimidine-2-carbaldehyde 43 (1.0 g, 3.5 mmol) in MeOH (30 mL) at 0° C. was treated with NaBH4 (0.1 g, 3.5 mmol). The solution was allowed to warm to room temperature and stirred 15 min. The reaction mixture was quenched with a mixture of a saturated solution of sodium bicarbonate and water (1:1, v/v). The aqueous solution was extracted with EtOAc. The combined organic layers were dried over Na2SO4 and concentrated in vacuo. The crude (5-chloro-7-morpholinothiazolo[4,5-d]pyrimidin-2-yl)methanol 56 required no further purification.
Name
5-chloro-7-morpholinothiazolo[4,5-d]pyrimidine-2-carbaldehyde
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0.1 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:3]=[C:4]([N:13]2[CH2:18][CH2:17][O:16][CH2:15][CH2:14]2)[C:5]2[S:10][C:9]([CH:11]=[O:12])=[N:8][C:6]=2[N:7]=1.[BH4-].[Na+]>CO>[Cl:1][C:2]1[N:3]=[C:4]([N:13]2[CH2:18][CH2:17][O:16][CH2:15][CH2:14]2)[C:5]2[S:10][C:9]([CH2:11][OH:12])=[N:8][C:6]=2[N:7]=1 |f:1.2|

Inputs

Step One
Name
5-chloro-7-morpholinothiazolo[4,5-d]pyrimidine-2-carbaldehyde
Quantity
1 g
Type
reactant
Smiles
ClC=1N=C(C2=C(N1)N=C(S2)C=O)N2CCOCC2
Name
Quantity
0.1 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with a mixture of a saturated solution of sodium bicarbonate and water (1:1
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
no further purification

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
ClC=1N=C(C2=C(N1)N=C(S2)CO)N2CCOCC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.